molecular formula C10H9ClN2S B13314353 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B13314353
M. Wt: 224.71 g/mol
InChI Key: BNFUBVXCUROWOB-UHFFFAOYSA-N
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Description

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with aniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. .

Scientific Research Applications

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug. These compounds share the thiazole ring but differ in their substituents and specific applications.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-chloro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9ClN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6H2

InChI Key

BNFUBVXCUROWOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CS2)Cl

Origin of Product

United States

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